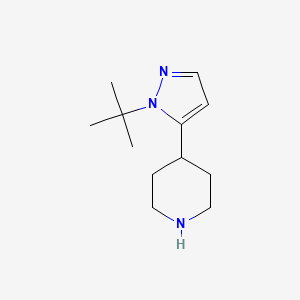

4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine

Description

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

4-(2-tert-butylpyrazol-3-yl)piperidine |

InChI |

InChI=1S/C12H21N3/c1-12(2,3)15-11(6-9-14-15)10-4-7-13-8-5-10/h6,9-10,13H,4-5,7-8H2,1-3H3 |

InChI Key |

URISIILJOZMZDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=CC=N1)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine typically involves multiple steps starting from commercially available precursors. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Palladium, copper complexes

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halides, amines, or ethers .

Scientific Research Applications

Structural Overview

The compound features a piperidine ring substituted with a tert-butyl group and a pyrazole moiety. Its molecular formula is , highlighting the presence of carbon, hydrogen, and nitrogen atoms. The unique combination of these structural elements contributes to its diverse applications in research and industry.

Medicinal Chemistry

4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine is primarily explored for its potential as a pharmacophore in drug design. Its applications include:

- Neurological Disorders : The compound may target specific receptors involved in neurological pathways, offering potential treatments for conditions such as Alzheimer's disease and mild cognitive impairment .

- Inflammatory Diseases : Research indicates that it could modulate inflammatory responses, making it a candidate for therapies aimed at conditions like arthritis or chronic inflammation.

Materials Science

The compound's unique structural properties make it suitable for developing novel materials with specific electronic or optical characteristics. It can be utilized in:

- Organic Electronics : Its hydrophobic properties due to the tert-butyl group may enhance the performance of organic semiconductors.

- Sensor Technologies : The pyrazole moiety can be functionalized to create sensors for detecting various analytes .

Biological Studies

In biological research, this compound is used to study interactions with biological macromolecules:

- Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes like acetylcholinesterase, which is crucial in treating neurodegenerative diseases .

- Cellular Pathways : Investigations into how this compound affects cellular signaling pathways could lead to insights into cancer treatment and metabolic regulation .

Industrial Applications

The compound serves as an intermediate in synthesizing more complex molecules used in various industrial processes. Its derivatives are explored for:

- Pharmaceuticals : As a building block for synthesizing drugs targeting metabolic syndrome and cardiovascular disorders .

- Agricultural Chemicals : Potential applications in developing agrochemicals that enhance crop resistance to pests and diseases.

Case Studies

Mechanism of Action

The mechanism of action of 4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing the downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Impact on Yield :

- Electron-donating groups (e.g., 4-methylphenyl in 5m ) result in higher yields (81%) compared to electron-withdrawing groups (e.g., 3-trifluoromethylphenyl in 5n , 79%) due to enhanced nucleophilic reactivity during hydrazine coupling .

- Fluorinated derivatives (5d , 5e ) exhibit moderate yields (60–73%), likely due to steric and electronic effects .

Optical Activity :

- Enantiomers 5n ([α]D²⁰ = +9.9) and 5o ([α]D²⁰ = −9.8) demonstrate the role of stereochemistry in physicochemical properties, which could influence target binding .

Physicochemical Properties :

Biological Activity

4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of tert-butyl derivatives with pyrazole moieties. The structure can be represented as follows:

Key synthetic routes include the use of β-enamino diketones and hydrazines, leading to various derivatives with potential pharmacological activities .

Antitumor Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit notable antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Pancreatic Cancer (PANC-1)

In particular, studies indicate that these compounds may induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as ERK and NF-kB .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Compounds have been shown to significantly reduce cell viability in cancer models.

- Induction of Apoptosis : Annexin V staining assays indicate that these compounds can trigger apoptotic pathways in treated cells .

- Modulation of Signaling Pathways : The inhibition of specific kinases and transcription factors involved in cell survival and proliferation has been observed, suggesting a multifaceted approach to cancer therapy .

Anti-inflammatory and Other Activities

Beyond anticancer effects, pyrazole derivatives also exhibit anti-inflammatory properties. They have been reported to inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of pyrazole derivatives against breast cancer cell lines. The results indicated that compounds containing the pyrazole structure significantly inhibited cell growth and induced apoptosis in MDA-MB-231 cells. The combination with doxorubicin showed a synergistic effect, enhancing overall cytotoxicity compared to either agent alone .

Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in an endotoxin-induced model. The compounds were found to effectively reduce nitric oxide production and other inflammatory markers, suggesting their utility in managing inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibition of MDA-MB-231 and PANC-1 proliferation | |

| Apoptosis Induction | Triggering apoptotic pathways | |

| Anti-inflammatory | Reduction of cytokine production |

Table 2: Synthesis Overview

| Starting Material | Reaction Type | Product |

|---|---|---|

| β-Enamino diketone + Hydrazine | Condensation | This compound |

| Tert-butyl derivatives + Pyrazole | Coupling | Various pyrazole derivatives |

Q & A

Q. What are the recommended synthetic routes for 4-(1-(tert-butyl)-1H-pyrazol-5-yl)piperidine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step strategies, including:

- Pyrazole ring formation : Cyclocondensation of hydrazines with β-diketones or β-ketoesters under acidic conditions.

- Piperidine coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the piperidine moiety.

- tert-Butyl protection : Use of Boc (tert-butoxycarbonyl) groups for nitrogen protection, followed by deprotection under acidic conditions.

Q. Optimization tips :

Q. How do researchers characterize the purity and structural integrity of this compound?

Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Spectroscopy : H NMR (e.g., tert-butyl singlet at ~1.3 ppm) and C NMR (piperidine carbons at 40–60 ppm) .

- X-ray crystallography : For absolute configuration determination, use SHELX software for refinement .

Advanced Research Questions

Q. What computational tools are effective for predicting the biological targets of this compound?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase domains (e.g., c-MYC G-quadruplexes) .

- Pharmacophore modeling : Align with known kinase inhibitors (e.g., BIRB796 in ) to identify shared binding motifs.

- ADMET prediction : SwissADME or pkCSM to evaluate bioavailability and toxicity .

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Dose-response validation : Re-test activity in standardized assays (e.g., kinase inhibition IC with ATP competition) .

- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).

- Meta-analysis : Compare datasets using tools like RevMan, adjusting for variables like cell line heterogeneity or assay sensitivity .

Q. What strategies are used to study the compound’s interaction with macromolecular targets?

Answer:

- X-ray co-crystallization : Soak crystals of target proteins (e.g., kinases) with the compound and refine structures using SHELXL .

- NMR titration : Monitor chemical shift perturbations in H-N HSQC spectra to map binding sites .

- Cryo-EM : For large complexes, resolve binding conformations at near-atomic resolution .

Q. How can metabolic stability and degradation pathways be evaluated for this compound?

Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Isotope labeling : Use C-labeled analogs to trace degradation products .

- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) to assess oxidative stress-induced degradation .

Methodological Challenges

Q. What are common pitfalls in crystallizing this compound derivatives, and how are they addressed?

Answer:

Q. How to design SAR (Structure-Activity Relationship) studies for piperidine-pyrazole hybrids?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.